molecular formula C16H18N2S B4477568 Blwmkctxgscbid-uhfffaoysa-

Blwmkctxgscbid-uhfffaoysa-

Cat. No.: B4477568
M. Wt: 270.4 g/mol
InChI Key: BLWMKCTXGSCBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blwmkctxgscbid-uhfffaoysa- is a unique chemical compound identified by its specific InChIKey. This compound has garnered interest in various scientific fields due to its distinctive properties and potential applications. The InChIKey is a standardized way of representing the structure of a chemical compound as a text string, facilitating easier identification and searchability.

Future Directions

The most important and promising lines of research in adamantane chemistry involve double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Analysis

Biochemical Properties

It is known that adamantyl derivatives, such as 6-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (5F-APINACA), undergo efficient sequential adamantyl hydroxylation and oxidative defluorination pathways

Cellular Effects

The cellular effects of 6-(1-adamantyl)-2-mercaptonicotinonitrile are currently unknown. It is known that other adamantyl derivatives can have significant effects on cells. For example, 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphtalene carboxylic acid (AHPN/CD437) has been found to inhibit the growth and induce apoptosis of a wide variety of malignant cell types

Molecular Mechanism

The molecular mechanism of action of 6-(1-adamantyl)-2-mercaptonicotinonitrile is not well-understood. It is known that other adamantyl derivatives can interact with various biomolecules. For example, 5F-APINACA has been found to interact with different P450 cytochromes in its metabolic pathways

Temporal Effects in Laboratory Settings

It is known that other adamantyl derivatives can be quickly metabolized in human liver microsomes

Dosage Effects in Animal Models

The effects of different dosages of 6-(1-adamantyl)-2-mercaptonicotinonitrile in animal models are currently unknown. It is known that other adamantyl derivatives can have significant effects in animal models. For example, 5F-APINACA has been found to have similar metabolism between CD-1 mice and humans

Metabolic Pathways

It is known that other adamantyl derivatives, such as 5F-APINACA, undergo efficient sequential adamantyl hydroxylation and oxidative defluorination pathways

Transport and Distribution

The transport and distribution of 6-(1-adamantyl)-2-mercaptonicotinonitrile within cells and tissues are currently unknown. It is known that other adamantyl derivatives can have significant effects on cells. For example, 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphtalene carboxylic acid (AHPN/CD437) has been found to trigger apoptosis through a mitochondrial pathway

Subcellular Localization

The subcellular localization of 6-(1-adamantyl)-2-mercaptonicotinonitrile is currently unknown. It is known that other adamantyl derivatives can have significant effects on cells. For example, the nuclear receptor small heterodimer partner SHP, which interacts with 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphtalene carboxylic acid (AHPN/CD437), has been found to be localized to the mitochondrial outer membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Blwmkctxgscbid-uhfffaoysa- involves a series of carefully controlled chemical reactions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the compound. Typically, the synthesis may involve:

    Starting Materials: Specific organic or inorganic precursors.

    Reaction Conditions: Controlled temperature, pressure, and pH levels.

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Industrial Production Methods

In an industrial setting, the production of Blwmkctxgscbid-uhfffaoysa- is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield, reducing production costs, and ensuring consistent quality. Key steps include:

    Bulk Synthesis: Large-scale chemical reactors.

    Automation: Automated systems for monitoring and controlling reaction parameters.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Blwmkctxgscbid-uhfffaoysa- undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule.

    Addition: Addition of atoms or groups to the molecule.

Common Reagents and Conditions

The reactions involving Blwmkctxgscbid-uhfffaoysa- typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives.

    Addition: Formation of addition products.

Scientific Research Applications

Blwmkctxgscbid-uhfffaoysa- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

IUPAC Name

6-(1-adamantyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c17-9-13-1-2-14(18-15(13)19)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWMKCTXGSCBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C(=S)N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.